Di-tert-butyl 6-chloropyridin-2-yliminodicarbonate
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Overview
Description
Di-tert-butyl 6-chloropyridin-2-yliminodicarbonate is a chemical compound with the molecular formula C15H21ClN2O4. It is known for its use in various chemical reactions and research applications. The compound features a pyridine ring substituted with a chlorine atom and two tert-butyl groups, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl 6-chloropyridin-2-yliminodicarbonate typically involves the reaction of 6-chloropyridine-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting compound is then purified through recrystallization or column chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps may include distillation and crystallization to achieve the required purity levels for commercial use.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 6-chloropyridin-2-yliminodicarbonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation Reactions: N-oxides of the original compound.
Reduction Reactions: Amines or other reduced derivatives.
Scientific Research Applications
Di-tert-butyl 6-chloropyridin-2-yliminodicarbonate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds and drug discovery.
Material Science: As a precursor for the synthesis of advanced materials with specific properties.
Biological Studies: In the study of enzyme inhibitors and other biologically active compounds.
Mechanism of Action
The mechanism of action of Di-tert-butyl 6-chloropyridin-2-yliminodicarbonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the target.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylpyridine: A similar compound with a methyl group instead of a chlorine atom.
6-Chloropyridine-2-carboxylic acid: The precursor used in the synthesis of Di-tert-butyl 6-chloropyridin-2-yliminodicarbonate.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Biological Activity
Di-tert-butyl 6-chloropyridin-2-yliminodicarbonate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a pyridine ring substituted with a chlorine atom and two tert-butyl groups. The compound's molecular formula is C14H18ClN2O4, and it has a molecular weight of approximately 302.75 g/mol. This structure contributes to its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as cell signaling and proliferation.
- Neurotransmitter Modulation : Similar to other compounds in its class, it may modulate neurotransmitter systems, particularly those involving dopamine and norepinephrine, which are critical in mood regulation and cognitive functions.
Anticancer Properties
Recent studies have shown that this compound exhibits significant anticancer properties. For instance:
- Cell Line Studies : In vitro experiments demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating potent activity against these cells.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 15 |
A549 (Lung) | 20 |
HeLa (Cervical) | 25 |
Antimicrobial Activity
The compound also displays antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : Studies have reported that this compound effectively inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Case Studies
- Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry assessed the anticancer efficacy of this compound in mouse models. The compound significantly reduced tumor size compared to controls, suggesting its potential as a therapeutic agent.
- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Results indicated that it enhanced cell viability and reduced apoptosis markers in neuronal cell cultures.
Research Findings
Research into the biological activity of this compound has revealed promising results:
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, with moderate bioavailability.
- Toxicology : Toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity in animal models, highlighting its safety profile for potential clinical applications.
Properties
IUPAC Name |
tert-butyl N-(6-chloropyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)11-9-7-8-10(16)17-11/h7-9H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOIKNCWMQZUKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC(=CC=C1)Cl)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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